molecular formula C23H27N3O4 B3008178 N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-78-0

N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B3008178
CAS RN: 1775408-78-0
M. Wt: 409.486
InChI Key: FQYCDYDWULJEEE-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are promising compounds with a wide range of biological activities and are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones, which are oxidized quinazolines, can be modified by various substitutions around the quinazolinone system, significantly changing their biological activity due to changes in their physicochemical properties .


Chemical Reactions Analysis

Quinazoline-2,4 (1H,3H)-diones can be obtained from the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO . It was found that various electron-donating and electron-withdrawing groups such as –OMe, –F, –Cl, –Br, –CH3, –CF3 and –CN were well tolerated to give the products in almost quantitative yields .


Physical And Chemical Properties Analysis

Quinazolinones are stable compounds with relatively easy methods for preparation . Their lipophilicity helps them penetrate through the blood–brain barrier, making them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .

Scientific Research Applications

Anticancer Agent

The compound’s structure suggests potential as an anticancer agent. The presence of the tetrahydroquinoline moiety, which is known to exhibit a broad range of biological activities, could be leveraged in the development of new anticancer drugs. These compounds can act as inhibitors of NF-κB, a protein complex that controls DNA transcription and cell survival, making them valuable in cancer research .

Antibacterial and Antifungal Applications

Derivatives similar to this compound have shown potent antibacterial and antifungal properties. This suggests that it could be used in the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Properties

The compound’s derivatives are known to possess anti-inflammatory properties. This makes them suitable candidates for the treatment of chronic inflammatory diseases, potentially offering a new avenue for the development of anti-inflammatory medications .

Immunological Modulators

The immunomodulatory effects of such compounds are significant in the treatment of metabolic and immunological diseases. They can modulate the immune system in a way that could be beneficial for treating autoimmune disorders and enhancing vaccine efficacy .

Neuroprotective Effects

Compounds with this structure have been implicated in having neuroprotective effects. They might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis, such as Alzheimer’s and Parkinson’s disease .

Precursor for Complex Molecules

Due to its complex structure, this compound can serve as a precursor for the synthesis of more complex molecules with bio-utilities. This is crucial in the field of medicinal chemistry for the development of new therapeutic agents .

Material Science Applications

The tetrahydroquinoline core is used in the production of new materials. This compound could contribute to the development of novel materials with specific desired properties for various industrial applications .

Study of Biological Processes

Small molecules containing the tetrahydroquinoline structure are used to understand biological processes. This compound could be used in research to study the biological pathways and mechanisms in which similar structures are involved .

Mechanism of Action

While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is not mentioned in the search results, quinazolinones in general have a wide range of biological activities. They are suitable for targeting different central nervous system diseases due to their lipophilicity, which helps them penetrate through the blood–brain barrier .

Future Directions

Quinazolinones are a promising area of research due to their diverse pharmacological activities . Scientists continue to explore the potential applications of quinazolinone derivatives in the fields of biology, pesticides, and medicine . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-25-19-13-15(22(27)24-18-11-9-16(29-2)14-20(18)30-3)8-10-17(19)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCDYDWULJEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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